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Compound of Interest

2-(4-Chlorophenyl)-4-hydrazinyl-6-
Compound Name:

methylpyrimidine
CAS No.: 928709-84-6
Cat. No.: B2384558

Get Quote

Executive Summary & Chemical Space Analysis

This guide outlines a rigorous in silico characterization protocol for 2-(4-Chlorophenyl)-4-
hydrazinyl-6-methylpyrimidine (hereafter referred to as CPHMP).

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the
core for numerous kinase inhibitors and antimicrobial agents. However, the presence of the
hydrazinyl (-NHNH2) moiety at position 4 introduces distinct electronic and toxicological
variables. While it enhances hydrogen bonding potential and serves as a versatile synthetic
handle (e.g., for triazolopyrimidine cyclization), it also acts as a structural alert for mutagenicity
and metabolic instability.

This whitepaper provides a self-validating workflow to evaluate CPHMP as a bioactive lead
compound, moving from quantum mechanical stability to macromolecular target engagement.

Chemical Structure Profile
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Feature Description Impact on Modeling

Aromatic, planar, H-bond

Scaffold Pyrimidine Ring
acceptor (N1, N3).
Lipophilic anchor; potential for
Substituent 1 4-Chlorophenyl (Pos 2) Halogen Bonding (o-hole
interactions).
H-bond donor/acceptor;
Substituent 2 Hydrazinyl (Pos 4) nucleophilic; potential toxicity
alert.
] Steric bulk; hydrophobic
Substituent 3 Methyl (Pos 6)

interaction.

Module 1: Quantum Mechanical Profiling (DFT)

Before docking, the ligand's electronic geometry must be optimized using Density Functional
Theory (DFT). Standard force fields (MMFF94) often fail to capture the correct tautomeric state
of the hydrazine group or the conjugation effects of the chlorophenyl ring.

Experimental Protocol: Geometry Optimization
Software: Gaussian 16 or ORCA 5.0 Theory Level: B3LYP / 6-311G(d,p)

Step-by-Step Methodology:
e Initial Conformation: Generate the 3D structure using Avogadro or ChemDraw 3D.

o Tautomer Check: The hydrazinyl group can exist in amino-imino tautomeric equilibria. Model
both the amino (-NH-NH2) and imino (=N-NHz) forms. Calculate relative energies (

).
o Hypothesis: The amino form is generally more stable in the ground state for this scaffold.

o Optimization Job: Run a full geometry optimization followed by a frequency calculation
(Opt+Freq).
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o Validation: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

o Descriptor Extraction:

o HOMO/LUMO Gap: Indicates chemical reactivity. A lower gap suggests higher reactivity
(soft molecule).

o MEP (Molecular Electrostatic Potential): Map the electron density to identify binding
pockets. The hydrazine nitrogens should appear as regions of high negative potential
(red), suitable for H-bond accepting or metal coordination.

Key Output Metrics

Parameter Target Value / Interpretation

Dipole Moment ( Higher values (>3.0 Debye) suggest strong

) polar interactions.

Measures electron-donating ability (important for

HOMO Energy oxidation)

LUMO Energy Measures electron-accepting ability.

Global Hardness (

) . High hardness = high stability.

Module 2: ADMET & Drug-Likeness Profiling[1]

The hydrazine moiety is a "double-edged sword." While it improves solubility compared to alkyl
chains, it is a known toxicophore. This module quantifies that risk.

Workflow: Pharmacokinetic Prediction

Tools: SwissADME (Pharmacokinetics), ProTox-II (Toxicity).
Step-by-Step Methodology:

e SMILES Generation: Convert the optimized DFT structure to a canonical SMILES string.
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o Example:Cclnc(c(Cl)ccl)nc(N)nl (Note: Ensure correct isomer input).

e Lipinski's Rule of 5 Check:
o MW < 500 Da (CPHMP is ~234.68 Da).
o LogP <5 (Predicted ~2.5-3.0 due to chlorophenyl).
o H-bond Donors < 5 (Hydrazine provides 2-3).
o H-bond Acceptors < 10.
o Toxicity Screening (Critical Step):

o PAINS Filter: Check for Pan-Assay Interference Compounds. Hydrazines can react non-
specifically with protein assays.

o Mutagenicity: ProTox-Il often flags hydrazines for hepatotoxicity or carcinogenicity. Note: If
flagged, the guide recommends derivatization (e.g., hydrazone formation) to mask the

group.

Visualization of the Computational Pipeline

ADMET Profiling

DFT Optimization
(B3LYP/6-311G*) (SwisSADME/ProTox)
Structure Input No (Redesign) Toxicity/PAINS Yes , Molecular Docking MD Simulation
(SMILES/2D) Pass? (AutoDock Vina) (GROMACS 100ns)

Click to download full resolution via product page

Figure 1: The Integrated In Silico Workflow. Note the critical decision gate at the ADMET stage
due to the hydrazine moiety.

Module 3: Molecular Docking (Target Engagement)

CPHMP derivatives are frequently cited as antimicrobial agents targeting DNA Gyrase B or
anticancer agents targeting DHFR (Dihydrofolate Reductase). This guide uses E. coli DNA
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Gyrase B as the validation case study.

Target Selection & Preparation

» Target:E. coli DNA Gyrase B (ATPase domain).
o PDB ID:1KZN (Resolution: 2.3 A).

o Rationale: The ATPase domain binds ATP; the pyrimidine ring of CPHMP mimics the adenine
ring of ATP, while the hydrazine/chlorophenyl groups exploit hydrophobic pockets.

Protocol: AutoDock Vina
Step-by-Step Methodology:

o Protein Prep (AutoDock Tools):
o Remove water molecules (unless bridging is critical).
o Add polar hydrogens (Kollman charges).
o Compute Gasteiger charges.
e Ligand Prep:
o Import the DFT-optimized .log or .mol2 file.
o Set the hydrazine bond and the chlorophenyl-pyrimidine bond as rotatable.
o Constraint: Keep the pyrimidine ring planar.
» Grid Box Definition:
o Center the grid on the co-crystallized ligand (Clorobiocin) in 1KZN.
o Dimensions:

A (sufficient to cover the ATP-binding pocket).
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e Running Vina:
o Exhaustiveness: 32 (High precision).
o Modes: 10.
» Validation (Self-Validating Step):
o Re-dock the native ligand (Clorobiocin).

o Pass Criteria: RMSD between re-docked and crystal pose must be

A.
Interaction Analysis

Analyze the top pose for:

» Hydrogen Bonds: Look for interactions between the hydrazine -NH and Asp73 or Gly77 (key
residues in the ATP binding site).

» Halogen Bonding: Check if the 4-Cl atom interacts with backbone carbonyls (distance < 3.5
A, angle

).

» Pi-Pi Stacking: Pyrimidine ring interaction with Phe residues.

Module 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the hydrazine group remains
stable in the pocket or if water solvent effects disrupt the binding.

Protocol: GROMACS (100 ns)
Step-by-Step Methodology:

» Topology Generation:

o Protein: CHARMM36m force field.
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o Ligand (CPHMP): Generate topology using CGenFF (compatible with CHARMM).

» Solvation:
o Box: Dodecahedron (1.0 nm buffer).
o Solvent: TIP3P water model.
o Neutralization: Add Na+/Cl- ions to 0.15 M.
o Equilibration:
o NVT (100 ps) to stabilize temperature (300 K).
o NPT (100 ps) to stabilize pressure (1 bar).
e Production Run:
o Time: 100 ns.

o Step size: 2 fs.

Analysis Metrics

 RMSD (Root Mean Square Deviation): Plot Ligand RMSD vs. Time.
o Success: RMSD plateaus and remains < 0.3 nm.

 RMSF (Root Mean Square Fluctuation): Assess protein flexibility. High fluctuation in the
binding loop suggests unstable binding.

o H-Bond Lifetime: Calculate the percentage of simulation time specific H-bonds (identified in
docking) are maintained.

MD Logic Flow Diagram
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Figure 2: Molecular Dynamics Simulation Protocol using GROMACS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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